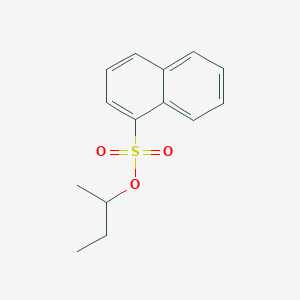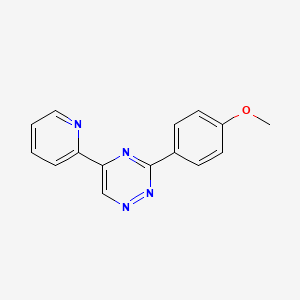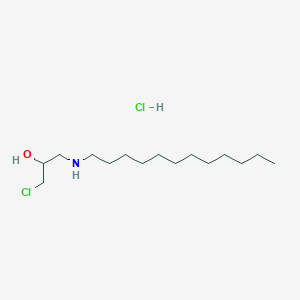
Butan-2-yl naphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-naftalenosulfonato de 2-butilo es un compuesto orgánico que pertenece a la clase de naftalenosulfonatos. Estos compuestos son derivados del ácido sulfónico que contienen una unidad funcional naftaleno. El 1-naftalenosulfonato de 2-butilo es conocido por sus aplicaciones en varios campos, incluyendo química, biología e industria, debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El proceso de sulfonación se puede llevar a cabo utilizando ácido sulfúrico en condiciones controladas para asegurar la formación del derivado ácido sulfónico deseado . La posterior alquilación con cloruro de 2-butilo en presencia de una base como el hidróxido de sodio completa la síntesis .
Métodos de producción industrial: La producción industrial del 1-naftalenosulfonato de 2-butilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final. Las técnicas avanzadas como los reactores de flujo continuo pueden emplearse para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: El 1-naftalenosulfonato de 2-butilo experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados del ácido sulfónico.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonato en un ácido sulfónico u otras formas reducidas.
Sustitución: El grupo sulfonato se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como los haluros de alquilo y los nucleófilos para las reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de ácido sulfónico, sulfonatos reducidos y compuestos de naftaleno sustituidos .
4. Aplicaciones en investigación científica
El 1-naftalenosulfonato de 2-butilo tiene una amplia gama de aplicaciones en la investigación científica:
Aplicaciones Científicas De Investigación
Butan-2-yl naphthalene-1-sulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
El mecanismo de acción del 1-naftalenosulfonato de 2-butilo implica su interacción con dianas moleculares y vías específicas. El grupo sulfonato puede formar fuertes interacciones con proteínas y enzimas, inhibiendo potencialmente su actividad. Esta interacción puede conducir a diversos efectos biológicos, incluyendo actividades antimicrobianas y anticancerígenas . Las dianas moleculares y las vías exactas aún están bajo investigación, pero la capacidad del compuesto para interactuar con macromoléculas biológicas es un factor clave en su mecanismo de acción .
Compuestos similares:
Ácido naftaleno-2-sulfónico: Otro naftalenosulfonato con propiedades químicas similares pero diferentes aplicaciones.
Sulfinatos de sodio: Estos compuestos comparten el grupo funcional sulfonato y se utilizan en reacciones químicas similares.
Singularidad: El 1-naftalenosulfonato de 2-butilo es único debido a la presencia del grupo 2-butilo, que confiere propiedades químicas y físicas distintas. Esto lo hace adecuado para aplicaciones específicas donde otros naftalenosulfonatos pueden no ser tan efectivos .
Comparación Con Compuestos Similares
Naphthalene-2-sulfonic acid: Another naphthalenesulfonate with similar chemical properties but different applications.
Sodium sulfinates: These compounds share the sulfonate functional group and are used in similar chemical reactions.
Uniqueness: Butan-2-yl naphthalene-1-sulfonate is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other naphthalenesulfonates may not be as effective .
Propiedades
Número CAS |
143409-29-4 |
|---|---|
Fórmula molecular |
C14H16O3S |
Peso molecular |
264.34 g/mol |
Nombre IUPAC |
butan-2-yl naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S/c1-3-11(2)17-18(15,16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3 |
Clave InChI |
HBWOPOTVWONPEO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)


![4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine](/img/structure/B12544744.png)
![2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one](/img/structure/B12544748.png)




![[1,2'-Binaphthalene]-2-carboxaldehyde, 1',4'-dimethoxy-3'-methyl-](/img/structure/B12544759.png)
![2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol](/img/structure/B12544778.png)

![Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol](/img/structure/B12544784.png)
